molecular formula C9H17Cl2N3O4S B12782054 Levulinic acid, 4-((N,N-bis(2-chloroethyl)sulfamoyl)hydrazone) CAS No. 90948-83-7

Levulinic acid, 4-((N,N-bis(2-chloroethyl)sulfamoyl)hydrazone)

Cat. No.: B12782054
CAS No.: 90948-83-7
M. Wt: 334.22 g/mol
InChI Key: AHPNIEOGXPHJNF-XYOKQWHBSA-N
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Description

BRN 2293969 is a chemical compound with significant importance in various scientific fields It is known for its unique properties and applications in chemistry, biology, medicine, and industry

Preparation Methods

The preparation of BRN 2293969 involves several synthetic routes and reaction conditions. One common method includes the reaction of benzo[b]thiophene with chlorobenzene in the presence of an alkali metal chloride, followed by acidification to obtain the target product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

BRN 2293969 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

BRN 2293969 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of BRN 2293969 involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

BRN 2293969 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

BRN 2293969 stands out due to its specific applications and unique properties that make it valuable in various scientific fields.

Properties

CAS No.

90948-83-7

Molecular Formula

C9H17Cl2N3O4S

Molecular Weight

334.22 g/mol

IUPAC Name

(4E)-4-[bis(2-chloroethyl)sulfamoylhydrazinylidene]pentanoic acid

InChI

InChI=1S/C9H17Cl2N3O4S/c1-8(2-3-9(15)16)12-13-19(17,18)14(6-4-10)7-5-11/h13H,2-7H2,1H3,(H,15,16)/b12-8+

InChI Key

AHPNIEOGXPHJNF-XYOKQWHBSA-N

Isomeric SMILES

C/C(=N\NS(=O)(=O)N(CCCl)CCCl)/CCC(=O)O

Canonical SMILES

CC(=NNS(=O)(=O)N(CCCl)CCCl)CCC(=O)O

Origin of Product

United States

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